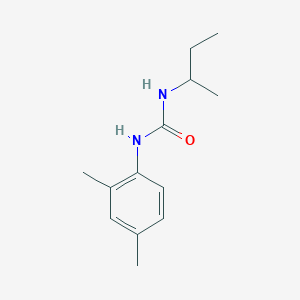![molecular formula C11H12N4O3S2 B5356440 N-(5-{[methyl(phenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5356440.png)
N-(5-{[methyl(phenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[methyl(phenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPTA belongs to the class of organic compounds known as thiadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
MPTA exerts its pharmacological effects by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This leads to a decrease in the production of bicarbonate ions, which are essential for maintaining acid-base balance in the body. By inhibiting carbonic anhydrase activity, MPTA has been shown to have a wide range of therapeutic applications.
Biochemical and Physiological Effects
MPTA has been shown to have a variety of biochemical and physiological effects in the body. In addition to its ability to inhibit carbonic anhydrase enzymes, MPTA has been shown to have anti-inflammatory, antioxidant, and anticonvulsant properties. These effects make MPTA a promising candidate for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPTA has several advantages for use in lab experiments. It is relatively easy to synthesize in large quantities, and its high purity and stability make it a reliable reagent for use in a variety of assays. However, like all chemical compounds, MPTA has limitations in terms of its solubility and toxicity. Careful handling and proper disposal are essential to ensure the safety of researchers working with MPTA.
Orientations Futures
There are several potential future directions for research on MPTA. One promising area of investigation is the development of MPTA-based therapies for the treatment of glaucoma, a leading cause of blindness worldwide. MPTA has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of MPTA, as well as its potential for use in the treatment of other diseases.
Méthodes De Synthèse
MPTA can be synthesized through a multistep process involving the reaction of 2-amino-5-methylbenzenesulfonamide with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield MPTA in high yield and purity.
Applications De Recherche Scientifique
MPTA has been extensively studied for its potential pharmacological properties, including its ability to act as a potent inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a critical role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrases has been shown to have therapeutic potential in the treatment of a variety of diseases, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
N-[5-[methyl(phenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-8(16)12-10-13-14-11(19-10)20(17,18)15(2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWCTPLDPQDHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356357.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)

![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
![4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
![N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)


![N-(3-acetylphenyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5356417.png)
![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5356429.png)
![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5356433.png)
![4-(4-fluorophenoxy)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5356435.png)
